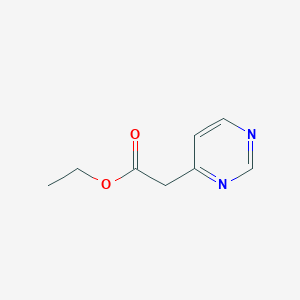

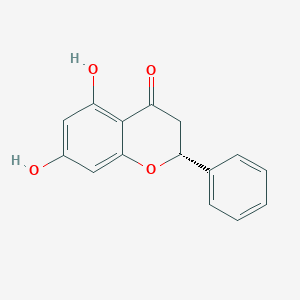

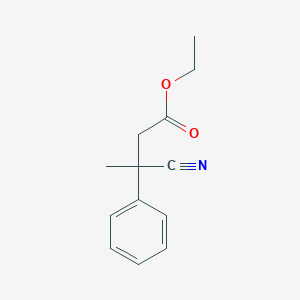

3-氰基-3-苯基丁酸乙酯

描述

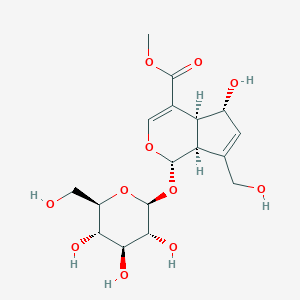

Ethyl 3-cyano-3-phenylbutanoate is a chemical compound that is an important intermediate in the synthesis of various pharmaceuticals. While the provided papers do not directly discuss ethyl 3-cyano-3-phenylbutanoate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding ethyl 3-cyano-3-phenylbutanoate.

Synthesis Analysis

The synthesis of related cyano compounds involves various chemical reactions. For instance, ethyl cyanoethylphenylacetate, a related compound, is synthesized from benzyl cyanide and diethyl carbonate using sodium ethanolate and ethyl bromide . Similarly, ethyl (R)-4-cyano-3-hydroxybutanoate is synthesized using chemical and enzymatic approaches, highlighting the importance of biocatalysts such as halohydrin dehalogenase and nitrilase . These methods could potentially be adapted for the synthesis of ethyl 3-cyano-3-phenylbutanoate.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy, and its crystal structure was determined, showing the enamine tautomer with specific bond distances . These techniques could be applied to determine the molecular structure of ethyl 3-cyano-3-phenylbutanoate.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions such as N≡π and O≡π, as well as hydrogen bonding, which influence the crystal packing . Additionally, the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been studied, revealing the reaction products and rate coefficients . These findings can provide insights into the reactivity and stability of ethyl 3-cyano-3-phenylbutanoate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and the interactions they undergo. For instance, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates is influenced by nonhydrogen bonding interactions . The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate provides information on its thermal stability and decomposition products . These properties are crucial for the practical application of ethyl 3-cyano-3-phenylbutanoate in pharmaceutical synthesis.

科学研究应用

合成和衍生物形成

3-氰基-3-苯基丁酸乙酯作为一种中间体在各种化合物的合成中起着至关重要的作用。它已被用于合成一系列苯并[h]喹唑啉、三唑和四唑衍生物。这些化合物由 2-氰基-3-环己基-3-甲基-4-苯基丁酸乙酯合成,展示了氰基酯在形成具有潜在精神活性复杂分子的反应性和多功能性 (Grigoryan 等人,2011)。类似地,该化合物参与了抗肿瘤(抗癌)化合物的合成,表明其在药物化学中的重要性 (Markosyan 等人,2014)。

晶体堆积和相互作用

3-氰基-3-苯基丁酸乙酯的某些衍生物的晶体堆积涉及独特的非氢键相互作用,如 N⋯π 和 O⋯π 相互作用。这些相互作用有助于晶体结构的稳定,为新材料和化合物的设计提供了见解 (Zhang 等人,2011)。

生物催化和对映选择性合成

该化合物在生物催化中至关重要,是合成对映体纯化合物的先驱。酶促方法已被用来制备 4-氰基-3-羟基丁酸乙酯的两种对映异构体,证明了该化合物在生产用于药物应用的对映体纯物质中的效用。对映异构体已以高收率和对映体过量制备,表明生物催化方法的效率和精确性 (Jin 和 Zhang,2011)。

不对称还原和立体选择性

3-氰基-3-苯基丁酸乙酯的衍生物已被用来研究不对称还原过程。固定在具有双凝胶层的藻酸钙珠中的酿酒酵母已被用于 3-卤代-2-氧代-4-苯基丁酸乙酯的不对称生物还原,实现了高化学收率、de 和对映体过量。这些过程的研究对于药物化学中对映选择性合成方法的开发至关重要 (Milagre 等人,2006)。

安全和危害

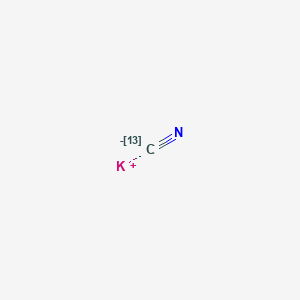

The safety information for Ethyl 3-cyano-3-phenylbutanoate indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

属性

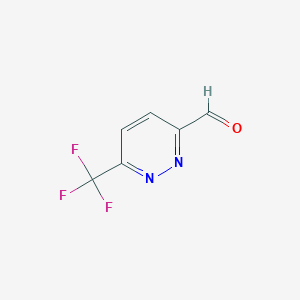

IUPAC Name |

ethyl 3-cyano-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYGTAIDMGEZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyano-3-phenylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。